molecular formula C8H11NO2 B12860288 2-(Furan-2-yl)butanamide

2-(Furan-2-yl)butanamide

Cat. No.: B12860288
M. Wt: 153.18 g/mol
InChI Key: CHNWTAFCVUKJDK-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)butanamide is a heterocyclic organic compound featuring a furan ring attached to a butanamide backbone. Its synthesis typically involves coupling furan derivatives with butanamide precursors via amidation or nucleophilic substitution .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-(furan-2-yl)butanamide

InChI

InChI=1S/C8H11NO2/c1-2-6(8(9)10)7-4-3-5-11-7/h3-6H,2H2,1H3,(H2,9,10)

InChI Key

CHNWTAFCVUKJDK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CO1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)butanamide typically involves the reaction of furan-2-carboxylic acid with butylamine under specific conditions. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is often carried out in a solvent like dichloromethane at room temperature, followed by purification through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis. This technique uses microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times. The use of microwave reactors allows for precise control of reaction parameters, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Furan-2-yl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, leading to various biological effects. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2-(Furan-2-yl)butanamide with three structurally related compounds identified in the evidence (Table 1).

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Potential Applications/Properties Evidence Source
This compound Furan ring, butanamide backbone Unknown (hypothesized: CNS or enzyme modulation) N/A
2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid Furan-formamido group, methylsulfanyl, carboxylic acid Supplier-listed; possible antimicrobial or metabolic activity
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Complex stereochemistry, multiple aromatic/amide groups Pharmacopeial candidate (likely antiviral or anticancer)
(S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... Similar to above, with stereoisomeric variations Potential enantiomer-specific bioactivity
Key Observations

Structural Complexity :

  • This compound is simpler compared to the pharmacopeial candidates in , which feature multiple stereocenters, hydroxy groups, and extended aromatic systems. These additions likely enhance target specificity but reduce synthetic accessibility .

Functional Group Impact: The methylsulfanyl and carboxylic acid groups in 2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid () may confer higher metabolic stability or acidity compared to the primary amide in this compound. This could influence bioavailability and excretion pathways .

The furan ring’s electron-rich nature may facilitate π-π stacking or hydrogen bonding in such targets .

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